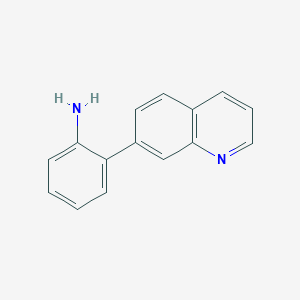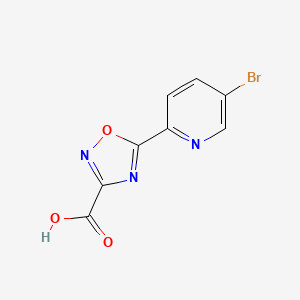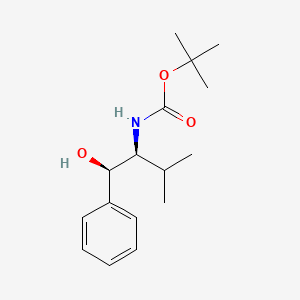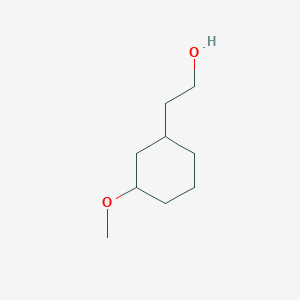
2-(Quinolin-7-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-7-yl)aniline is an organic compound that features a quinoline ring fused to an aniline moiety. This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. The quinoline structure is characterized by a benzene ring fused to a pyridine ring, and the aniline group introduces an amino functionality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones containing an active methylene group . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-7-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(Quinolin-7-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2-(Quinolin-7-yl)aniline in biological systems often involves interaction with DNA or proteins. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Phenylquinoline: Similar structure but with a phenyl group instead of an aniline group.
Quinolin-8-ol: Another quinoline derivative with a hydroxyl group at the 8-position.
Uniqueness: 2-(Quinolin-7-yl)aniline is unique due to the presence of both the quinoline and aniline functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from synthetic chemistry to medicinal research .
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-quinolin-7-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-14-6-2-1-5-13(14)12-8-7-11-4-3-9-17-15(11)10-12/h1-10H,16H2 |
InChI Key |
OOEVCXVUIQNEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=CC=N3)C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B13332983.png)


![1-ethyl-4-[(tetrahydro-2H-pyran-4-yl)amino]-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide](/img/structure/B13333004.png)


![1-Azaspiro[4.4]nonan-6-one](/img/structure/B13333014.png)
![2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol](/img/structure/B13333023.png)
